![molecular formula C18H11FN2O4 B2906552 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one CAS No. 892756-60-4](/img/structure/B2906552.png)
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is an organic compound that belongs to the classes of 1,2,4-oxadiazoles and chromen-2-ones. The presence of both these moieties confers a range of biological and chemical properties. This compound is notable for its use in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one typically involves the condensation of 8-methoxy-2H-chromen-2-one with 3-(2-fluorophenyl)-1,2,4-oxadiazole. Key steps include:
Formation of the oxadiazole ring: : This is achieved by reacting a hydrazide derivative with an aromatic nitrile under acidic conditions.
Condensation with the chromenone: : The resulting oxadiazole derivative is then condensed with 8-methoxychromenone in the presence of a catalyst like acetic acid or sulfuric acid to facilitate the formation of the final compound.
Industrial Production Methods:
On an industrial scale, the synthesis can be optimized by using continuous flow reactors which allow for better control over reaction conditions and scalability. Solvent-free conditions or the use of microwave-assisted synthesis may also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: : It can be oxidized to introduce additional functional groups.
Reduction: : Hydrogenation can be used to reduce double bonds or introduce hydrogen atoms.
Substitution: : Various nucleophiles can replace existing groups on the oxadiazole or chromenone rings.
Common Reagents and Conditions:
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Halogenated reagents or organometallic compounds such as Grignard reagents.
Major Products:
The major products from these reactions vary, but often include derivatives with functional groups such as hydroxyl, amino, or alkyl groups added to the oxadiazole or chromenone moieties.
Scientific Research Applications
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one has diverse applications:
Chemistry: : Utilized in the synthesis of other complex organic molecules.
Biology: : Investigated for its potential as a fluorescent probe or as a scaffold in the development of enzyme inhibitors.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Employed in the development of new materials with specific chemical properties.
Mechanism of Action
The compound's mechanism of action involves interaction with various molecular targets, including:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways Involved: : It can modulate biochemical pathways involved in inflammation, microbial growth, or cancer cell proliferation.
Comparison with Similar Compounds
3-(2-fluorophenyl)-1,2,4-oxadiazole
8-methoxy-2H-chromen-2-one
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
Uniqueness:
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one stands out due to the presence of both the 1,2,4-oxadiazole and chromenone rings, which confer a unique set of chemical and biological properties that are not typically observed in compounds containing only one of these moieties. This dual presence allows for more versatile applications in scientific research and potential therapeutic uses.
Properties
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O4/c1-23-14-8-4-5-10-9-12(18(22)24-15(10)14)17-20-16(21-25-17)11-6-2-3-7-13(11)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBVIVUNWLXXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
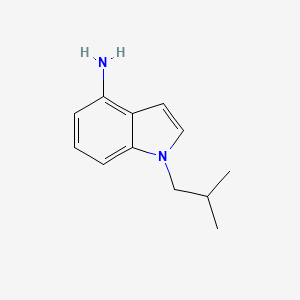
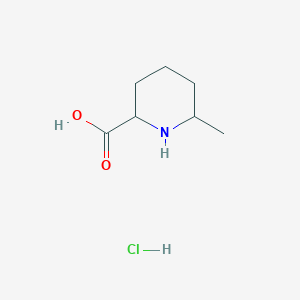
![2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetonitrile](/img/structure/B2906473.png)
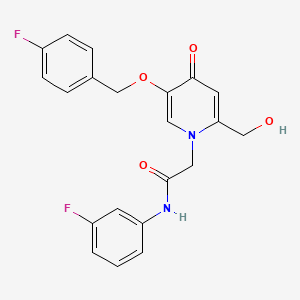
![ethyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2906475.png)
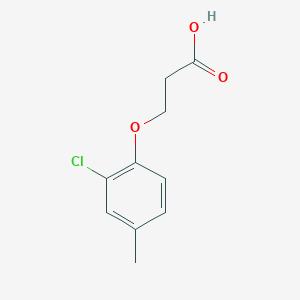
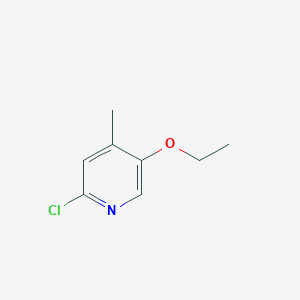
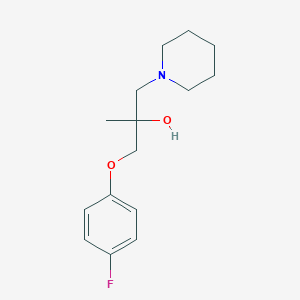
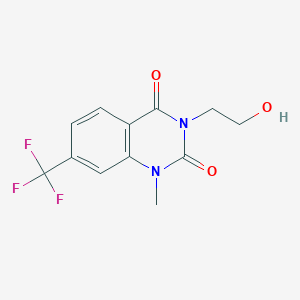
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2906483.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2906485.png)
![2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2906489.png)
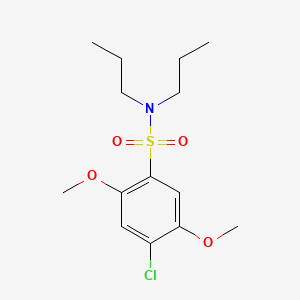
![2-[(Oxan-2-yl)methoxy]pyrimidine](/img/structure/B2906491.png)
